

Morpholino(4-nitrophenyl)methanone: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Morpholino(4-nitrophenyl)methanone
Cat. No.:	B1267317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

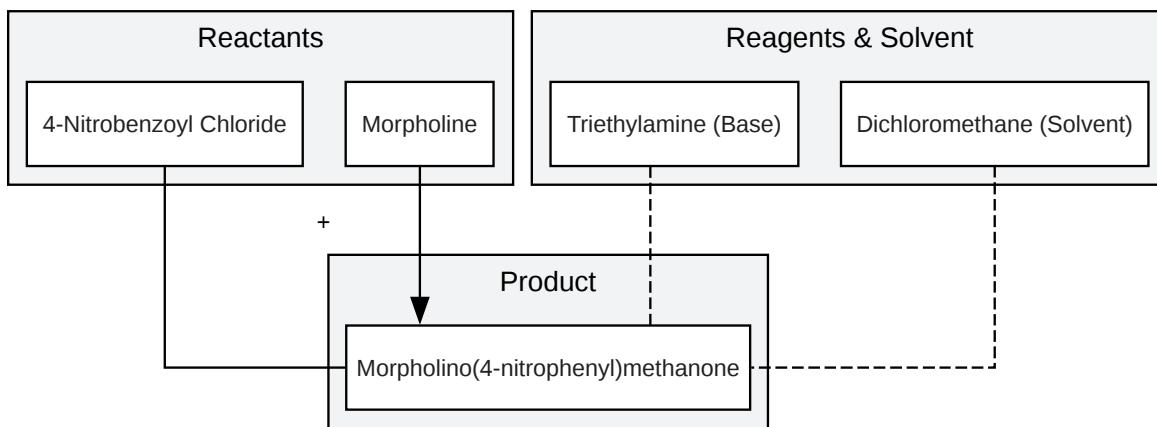
Introduction

Morpholino(4-nitrophenyl)methanone, identified by its CAS number 5397-76-2, is a key chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and drug development. While not a therapeutic agent itself, its structural motifs are integral to the synthesis of a variety of biologically active molecules. Its discovery is intrinsically linked to the development of more complex pharmaceutical compounds, where it serves as a crucial building block. Notably, derivatives and analogues of this compound are found in the synthetic pathways of molecules targeting critical biological pathways, such as mTOR inhibitors for cancer therapy and intermediates for anticoagulants like Rivaroxaban. This guide provides a comprehensive overview of the synthesis of **Morpholino(4-nitrophenyl)methanone**, including detailed experimental protocols, characterization data, and visual representations of the synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for **Morpholino(4-nitrophenyl)methanone** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	5397-76-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1] [2]
Molecular Weight	236.22 g/mol	[1]
Melting Point	100-103°C	[4]
Appearance	Expected to be a solid, likely crystalline	
Solubility	Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.	


Note: Spectroscopic data (¹H NMR, ¹³C NMR) for **Morpholino(4-nitrophenyl)methanone** is not readily available in the public domain. The expected spectral characteristics can be inferred from analogous compounds.

Synthesis of Morpholino(4-nitrophenyl)methanone

The most direct and common method for the synthesis of **Morpholino(4-nitrophenyl)methanone** is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Synthesis Pathway

Synthesis of Morpholino(4-nitrophenyl)methanone

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Morpholino(4-nitrophenyl)methanone**.

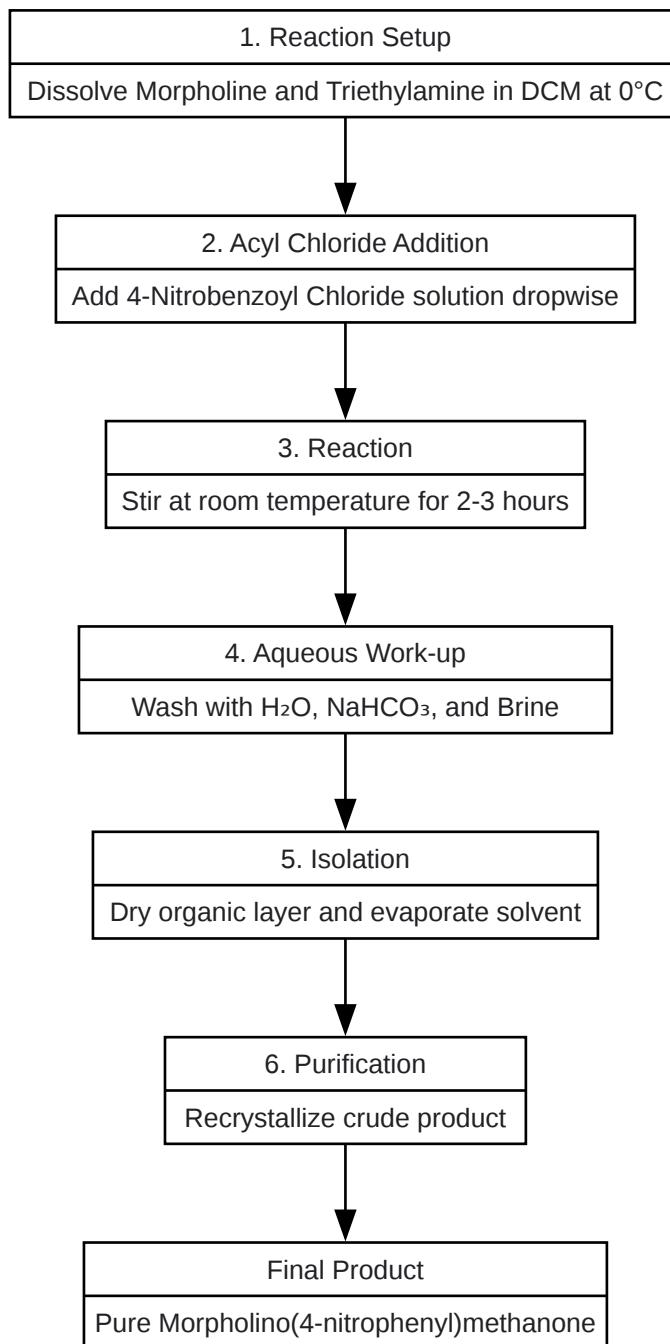
Experimental Protocol

The following protocol is adapted from established procedures for the amidation of acyl chlorides with morpholine.

Materials:

- 4-Nitrobenzoyl chloride (1.0 eq)
- Morpholine (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration


Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
- Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution of morpholine.
- Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding deionized water to the flask.
 - Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation and Purification:
 - Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **Morpholino(4-nitrophenyl)methanone**.

Experimental Workflow

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. keyorganics.net [keyorganics.net]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Morpholino(4-nitrophenyl)methanone: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267317#morpholino-4-nitrophenyl-methanone-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com